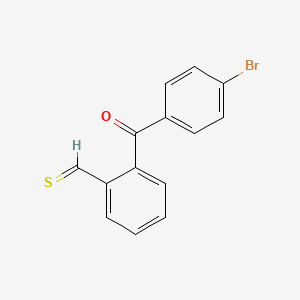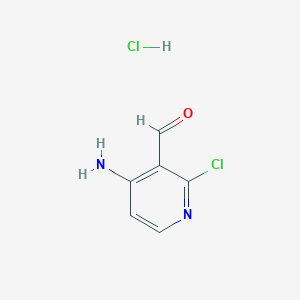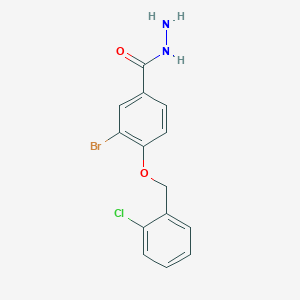
Ethyl 5-((tert-butoxycarbonyl)amino)-2-methylnicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-((tert-butoxycarbonyl)amino)-2-methylnicotinate is a chemical compound that belongs to the class of nicotinic acid derivatives It is characterized by the presence of an ethyl ester group, a tert-butoxycarbonyl-protected amine, and a methyl group on the nicotinic acid ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-((tert-butoxycarbonyl)amino)-2-methylnicotinate typically involves the following steps:
Protection of the amine group: The amine group is protected using tert-butoxycarbonyl chloride in the presence of a base such as sodium hydroxide or triethylamine. This step ensures that the amine group does not participate in subsequent reactions.
Esterification: The carboxylic acid group of nicotinic acid is esterified using ethanol and a catalyst such as sulfuric acid or hydrochloric acid to form the ethyl ester.
Methylation: The methyl group is introduced onto the nicotinic acid ring using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
Ethyl 5-((tert-butoxycarbonyl)amino)-2-methylnicotinate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Deprotection: The tert-butoxycarbonyl group can be removed using strong acids such as trifluoroacetic acid or hydrochloric acid.
Substitution: The compound can undergo nucleophilic substitution reactions at the methyl group or the nicotinic acid ring.
Common Reagents and Conditions
Hydrolysis: Water or aqueous sodium hydroxide.
Deprotection: Trifluoroacetic acid, hydrochloric acid.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Hydrolysis: Nicotinic acid derivative.
Deprotection: Free amine derivative.
Substitution: Various substituted nicotinic acid derivatives.
科学的研究の応用
Ethyl 5-((tert-butoxycarbonyl)amino)-2-methylnicotinate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential use in drug development, particularly in the design of nicotinic acid-based drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of Ethyl 5-((tert-butoxycarbonyl)amino)-2-methylnicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Ethyl nicotinate: Lacks the tert-butoxycarbonyl-protected amine and methyl group.
Methyl 5-amino-2-methylnicotinate: Similar structure but with a methyl ester instead of an ethyl ester.
Ethyl 2-methylnicotinate: Lacks the tert-butoxycarbonyl-protected amine.
Uniqueness
Ethyl 5-((tert-butoxycarbonyl)amino)-2-methylnicotinate is unique due to the presence of the tert-butoxycarbonyl-protected amine and the specific positioning of the methyl group on the nicotinic acid ring. These structural features confer distinct chemical properties and potential biological activities, making it a valuable compound in research and industrial applications.
特性
分子式 |
C14H20N2O4 |
|---|---|
分子量 |
280.32 g/mol |
IUPAC名 |
ethyl 2-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylate |
InChI |
InChI=1S/C14H20N2O4/c1-6-19-12(17)11-7-10(8-15-9(11)2)16-13(18)20-14(3,4)5/h7-8H,6H2,1-5H3,(H,16,18) |
InChIキー |
DQKZZXAKNMGBBX-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(N=CC(=C1)NC(=O)OC(C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Aminofuro[3,2-c]pyridine-2-carboxylic acid](/img/structure/B15229303.png)

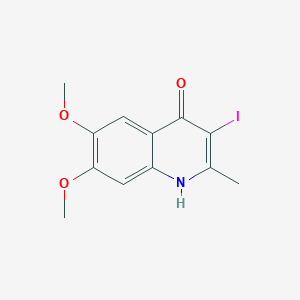

![1-Ethyl-6-fluoro-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B15229323.png)
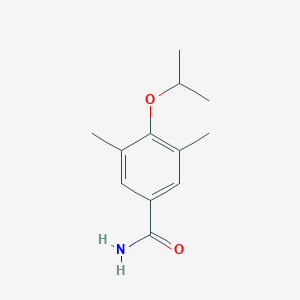
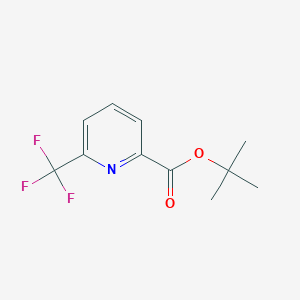
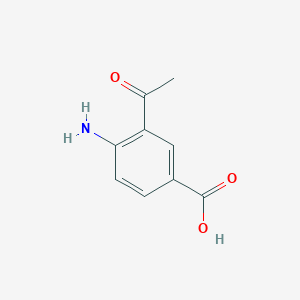

![4-Chloropyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde](/img/structure/B15229362.png)

